molecular formula C6H11ClO2 B1587596 Neopentyl chloroformate CAS No. 20412-38-8

Neopentyl chloroformate

Cat. No.: B1587596
CAS No.: 20412-38-8
M. Wt: 150.6 g/mol
InChI Key: JUUBFHLPTCPVBO-UHFFFAOYSA-N
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Description

Scientific Research Applications

Neopentyl chloroformate has a wide range of applications in scientific research:

Mechanism of Action

In aqueous-1,1,1,3,3,3-hexafluoro-2-propanol mixtures (HFIP) rich in fluoroalcohol, neopentyl chloroformate solvolyses appreciably faster than other substrates . This is due to the influence of a 1,2-methyl shift, leading to a tertiary alkyl cation, outweighing the only weak nucleophilic solvation of the cation possible in these low nucleophilicity solvents .

Safety and Hazards

Neopentyl chloroformate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and toxic if inhaled . It can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl chloroformate can be synthesized through the reaction of neopentyl alcohol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(CH3)3CCH2OH+COCl2(CH3)3CCH2OCOCl+HCl(CH3)3CCH2OH + COCl2 → (CH3)3CCH2OCOCl + HCl (CH3)3CCH2OH+COCl2→(CH3)3CCH2OCOCl+HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The product is then purified and stored under appropriate conditions to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions: Neopentyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Solvents: Solvents like methanol, ethanol, and water are used in solvolysis reactions.

    Conditions: Reactions are typically carried out at controlled temperatures and pressures to ensure optimal yields.

Major Products:

    Esters: Reaction with alcohols forms esters.

    Carbamates: Reaction with amines forms carbamates.

    Thioesters: Reaction with thiols forms thioesters.

Properties

IUPAC Name

2,2-dimethylpropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBFHLPTCPVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391707
Record name Neopentyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20412-38-8
Record name Neopentyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neopentyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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